Clinopodiside A

Description

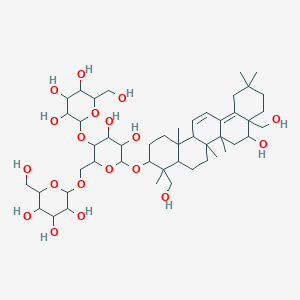

Structure

2D Structure

Properties

IUPAC Name |

2-[[4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O19/c1-43(2)13-14-48(21-52)23(15-43)22-7-8-28-44(3)11-10-30(45(4,20-51)27(44)9-12-46(28,5)47(22,6)16-29(48)53)66-41-38(61)35(58)39(67-42-37(60)34(57)32(55)25(18-50)64-42)26(65-41)19-62-40-36(59)33(56)31(54)24(17-49)63-40/h7-8,24-42,49-61H,9-21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWTUTJLXXOQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931651 | |

| Record name | 16,23,28-Trihydroxyoleana-11,13(18)-dien-3-yl hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

959.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142809-89-0 | |

| Record name | Clinopodiside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142809890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,23,28-Trihydroxyoleana-11,13(18)-dien-3-yl hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Clinopodium chinense: A Comprehensive Technical Guide to Clinopodiside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clinopodium chinense, a perennial herb belonging to the Lamiaceae family, has a rich history in traditional medicine for treating a variety of ailments, including bleeding disorders, inflammation, and tumors.[1][2] Modern phytochemical investigations have revealed that this plant is a rich source of bioactive secondary metabolites, including triterpenoid saponins, flavonoids, and phenylpropanoids.[1] Among these, the triterpenoid saponin Clinopodiside A has emerged as a compound of significant scientific interest due to its promising pharmacological activities. This technical guide provides an in-depth overview of Clinopodium chinense as a source of this compound, detailing its extraction and isolation, and summarizing its key biological activities with a focus on its antitumor, anti-inflammatory, and neuroprotective effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and insights into the molecular mechanisms of action of this compound.

Introduction to Clinopodium chinense and this compound

Clinopodium chinense (Benth.) O. Kuntze is widely distributed in Southwest China and has been utilized in ethnic medicine for conditions such as colds, hepatitis, enteritis, and various inflammatory diseases.[1] The plant is characterized by its ovate, opposite leaves with crenate serrations and purple-red corollas.[2] Phytochemical analysis of Clinopodium chinense has led to the isolation and identification of over one hundred and thirty structurally diverse compounds.[1]

This compound is a novel triterpenoid saponin first isolated from Clinopodium chinense.[3][4] Its structure was elucidated as 3-O-beta-D-glucopyranosyl (1----6)-[beta-D-glucopyranosyl (1----4)]-beta-D-glucopyranosyl-olean-11, 13 (18)-diene-3 beta, 16 beta, 23, 28-tetrol through spectroscopic and X-ray diffraction analysis.[3][4] This complex molecular structure is the basis for its diverse biological activities. Other related saponins, such as Clinopodiside B and C, have also been isolated from this plant.[5]

Extraction and Isolation of this compound

The isolation and purification of this compound from Clinopodium chinense can be efficiently achieved using high-speed countercurrent chromatography (HSCCC). This technique, a form of liquid-liquid partition chromatography, avoids the use of solid adsorbents, thereby minimizing sample loss and degradation.[6]

Experimental Protocol: HSCCC Isolation of this compound

A two-step HSCCC method has been successfully established for the preparative isolation of this compound.[6]

Workflow for the two-step HSCCC isolation of this compound.

Caption: Two-step HSCCC isolation of this compound.

Materials and Methods:

-

Crude Extract Preparation: The crude extract of Clinopodium chinense is prepared for HSCCC separation.

-

Step 1: Initial HSCCC Separation:

-

Solvent System: A two-phase solvent system of ethyl acetate-1-butanol-water (5:0.8:5, v/v) is used.

-

Procedure: The crude extract is subjected to HSCCC. Nairutin is purified in this step, while didymin and this compound are eluted together as a mixed fraction.[6]

-

-

Step 2: Purification of this compound:

-

Solvent System: The mixed fraction from Step 1 is further separated using a different solvent system: ethyl acetate-methanol-water (5:1:5, v/v).

-

Procedure: This second HSCCC separation effectively separates didymin and this compound, yielding purified compounds.[6]

-

Quantitative Data:

| Compound | Amount from 100 mg Crude Extract | Purity |

| Nairutin | 15.2 mg | 96.5% |

| This compound | 39.1 mg | 98.4% |

| Didymin | 20.6 mg | 99.1% |

Table 1: Yield and purity of compounds isolated from Clinopodium chinense via a two-step HSCCC process.[6]

Biological Activities of this compound

This compound has demonstrated a range of biological activities, with its antitumor effects being the most extensively studied. Emerging evidence also points towards its potential as an anti-inflammatory and neuroprotective agent.

Antitumor Activity

This compound has shown significant cytotoxic effects against various cancer cell lines, with a particularly well-documented mechanism in bladder cancer.

3.1.1. Cytotoxicity

This compound inhibits the viability of T24 bladder and HCT116 colon cancer cells in a concentration- and time-dependent manner.[7] It also exhibits cytotoxic activity against the murine mammary carcinoma cell line 4T1.[8]

| Cell Line | Compound | IC50 Value | Reference |

| T24 (Bladder Cancer) | This compound | Concentration-dependent inhibition observed | [7] |

| HCT116 (Colon Cancer) | This compound | Concentration-dependent inhibition observed | [7] |

| 4T1 (Murine Mammary Carcinoma) | Clinopoursaponin A (from C. chinense) | 7.4 μM | [8] |

Table 2: In vitro cytotoxic activity of compounds from Clinopodium chinense.

3.1.2. Mechanism of Action: Autophagy Induction

In T24 bladder cancer cells, this compound induces cytotoxicity primarily through the induction of autophagy, rather than apoptosis.[1][7] This process is mediated by the BLK (B lymphocyte kinase) and RasGRP2 (Ras guanyl releasing protein 2) signaling pathways.[7] Inhibition of autophagy attenuates the cytotoxic effects of this compound.[7][8]

Signaling Pathway: this compound-induced Autophagy in Bladder Cancer

Caption: BLK and RasGRP2 mediated autophagy by this compound.

3.1.3. Synergistic Effects

This compound acts synergistically with the chemotherapeutic drug cisplatin.[7] This combination enhances both autophagy and cisplatin-induced apoptosis in bladder cancer cells, suggesting a potential for combination therapy to improve treatment efficacy.[7][8]

Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of this compound are limited, extracts of Clinopodium chinense and related species, rich in saponins and flavonoids, have demonstrated significant anti-inflammatory properties.[9][10] The ethyl acetate extract of C. chinense has been shown to inhibit inflammation in vascular endothelial cells by suppressing TLR4-mediated NF-κB and MAPK signaling pathways.[10] Given that this compound is a major saponin in the plant, it is plausible that it contributes to these effects.

Proposed Signaling Pathway: Anti-inflammatory Action

Caption: Proposed anti-inflammatory mechanism of this compound.

3.2.1. Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

A common method to assess the in vitro anti-inflammatory activity of natural compounds is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Workflow for In Vitro Anti-inflammatory Assay

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Materials and Methods:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Inflammation is induced by adding LPS to the cell culture.

-

Incubation: The cells are incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition by this compound is calculated relative to the LPS-only treated control. The IC50 value can then be determined.

Neuroprotective Activity

Triterpenoid saponins, the class of compounds to which this compound belongs, are known to possess neuroprotective properties.[3][11] These effects are often attributed to their ability to modulate signaling pathways involved in neuronal survival and apoptosis, such as the PI3K/Akt pathway.[1][7] While direct evidence for this compound is still emerging, the general neuroprotective potential of triterpenoids from Clinopodium and other plants is well-documented.

Proposed Signaling Pathway: Neuroprotective Action

Caption: Proposed neuroprotective mechanism via the PI3K/Akt pathway.

3.3.1. Experimental Protocol: In Vitro Neuroprotection Assay

The neuroprotective effects of this compound can be evaluated using primary neuronal cell cultures or neuronal cell lines (e.g., SH-SY5Y) subjected to a neurotoxic stimulus.

Materials and Methods:

-

Cell Culture: Primary cortical neurons or a neuronal cell line are cultured.

-

Treatment: Cells are pre-treated with different concentrations of this compound.

-

Induction of Neurotoxicity: A neurotoxic agent (e.g., glutamate, hydrogen peroxide, or amyloid-beta peptide) is added to induce cell death.

-

Incubation: Cells are incubated for a specified period.

-

Viability Assessment: Cell viability is measured using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the medium.

-

Data Analysis: The neuroprotective effect is quantified as the percentage of viable cells in the presence of this compound and the neurotoxin, compared to the neurotoxin-only control. The EC50 value can be determined.[8]

Future Perspectives and Conclusion

This compound, a prominent triterpenoid saponin from Clinopodium chinense, has demonstrated significant potential as a therapeutic agent, particularly in the field of oncology. Its unique mechanism of inducing autophagy in cancer cells, both alone and in synergy with existing chemotherapeutics, opens new avenues for cancer treatment strategies. Furthermore, the preliminary evidence for its anti-inflammatory and neuroprotective activities suggests a broader therapeutic potential that warrants further investigation.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in its anti-inflammatory and neuroprotective effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety: Conducting comprehensive preclinical in vivo studies to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound in relevant animal models of cancer, inflammation, and neurodegenerative diseases.

-

Formulation Development: Developing suitable drug delivery systems to enhance the bioavailability and targeted delivery of this compound.

References

- 1. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on Triterpenoid Saponins from Clinopodium polycephalum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clinopodium polycephalum, a perennial herb belonging to the Lamiaceae family, is distributed throughout Central and Southern China where it is utilized in traditional medicine.[1] The genus Clinopodium is a rich source of various secondary metabolites, including flavonoids, diterpenoids, and notably, triterpenoid saponins, which have demonstrated a range of pharmacological activities.[2] This technical guide provides a comprehensive overview of the triterpenoid saponins isolated from Clinopodium polycephalum, focusing on their chemical structures, biological activities, and the experimental methodologies used for their study. While detailed quantitative data and specific experimental protocols for C. polycephalum are limited in publicly accessible literature, this guide synthesizes the available information to serve as a valuable resource for researchers in natural product chemistry and drug discovery.

Isolated Triterpenoid Saponins from Clinopodium polycephalum

Research has led to the isolation and structural elucidation of several oleanane-type triterpenoid saponins from Clinopodium polycephalum. These compounds are characterized by a pentacyclic triterpene aglycone linked to one or more sugar moieties.

Key Identified Saponins:

-

Clinopodiside A: A new triterpenoid saponin identified from C. polycephalum. Its structure was determined as 3-O-beta-D-glucopyranosyl(1→6)-[beta-D-glucopyranosyl(1→4)]-beta-D-glucopyranosyl-olean-11,13(18)-diene-3beta,16beta,23,28-tetrol through spectroscopic methods and X-ray diffraction analysis.[3][4]

-

Clinopodiside VI: Another novel triterpenoid saponin isolated from this plant.[5]

-

Saikosaponin c: A known saikosaponin that was also isolated from C. polycephalum.[5]

Data Presentation: Physicochemical and Biological Activity

Comprehensive quantitative data for the triterpenoid saponins from Clinopodium polycephalum is not extensively available in the reviewed literature. The following tables summarize the currently known information.

Table 1: Triterpenoid Saponins Identified in Clinopodium polycephalum

| Compound Name | Aglycone Type | Glycosidic Chain | Reference |

| This compound | Oleanane | 3-O-beta-D-glucopyranosyl(1→6)-[beta-D-glucopyranosyl(1→4)]-beta-D-glucopyranosyl | [3][4] |

| Clinopodiside VI | Oleanane | Not specified in abstract | [5] |

| Saikosaponin c | Oleanane | Not specified in abstract | [5] |

Table 2: Reported Biological Activities and Available Quantitative Data

| Compound(s) | Biological Activity | Assay System | Quantitative Data | Reference |

| Clinopodiside VI, Saikosaponin c | Cardioprotective | H9c2 cell damage induced by H₂O₂ | Moderate inhibition (specific IC₅₀ not provided) | [5] |

| Triterpenoid Saponins (general) | Cytotoxicity | Various cancer cell lines | IC₅₀ values are compound and cell line dependent | [6] |

Note: The term "moderate inhibition" is as stated in the source abstract and lacks specific quantitative values.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation and bioassays of triterpenoid saponins specifically from Clinopodium polycephalum are not fully detailed in the available literature. However, based on common practices for saponin research and related studies on the Clinopodium genus, the following generalized methodologies can be outlined.

Isolation and Purification of Triterpenoid Saponins

The general workflow for isolating triterpenoid saponins from plant material involves extraction, partitioning, and chromatographic separation.

1. Extraction:

-

Plant Material Preparation: Dried and powdered whole plants or aerial parts of Clinopodium polycephalum are used as the starting material.

-

Solvent Extraction: The powdered plant material is typically defatted with a non-polar solvent like petroleum ether. This is followed by extraction with a polar solvent, most commonly methanol or 70-80% ethanol, using methods such as maceration or Soxhlet extraction.[2]

2. Partitioning:

-

The crude polar extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins, being glycosidic, are often enriched in the n-butanol fraction.

3. Chromatographic Separation:

-

The saponin-rich fraction is subjected to various chromatographic techniques for the isolation of pure compounds.

-

Column Chromatography: Silica gel, Sephadex LH-20, and reverse-phase (RP-18) silica gel are commonly used stationary phases. Elution is performed with gradient solvent systems.

-

High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is the final step to obtain highly pure saponins.

-

4. Structure Elucidation:

-

The structures of the isolated pure saponins are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): ESI-MS or FAB-MS to determine the molecular weight and fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy to elucidate the aglycone structure, sugar sequence, and stereochemistry.[6]

-

X-ray Crystallography: Provides definitive structural confirmation when suitable crystals can be obtained.[4]

-

Cardioprotective Activity Assay (H₂O₂-Induced Injury in H9c2 Cells)

This assay evaluates the ability of a compound to protect cardiac cells from oxidative stress.

1. Cell Culture:

-

Rat myocardial H9c2 cells are cultured in DMEM supplemented with fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

2. Experimental Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are pre-treated with varying concentrations of the test saponins for a specified period.

-

Oxidative stress is induced by adding a pre-determined concentration of hydrogen peroxide (H₂O₂) to the cell culture medium.

-

After an incubation period, cell viability is assessed.

3. Assessment of Cell Viability:

-

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures mitochondrial metabolic activity. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.

-

LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the supernatant is quantified to determine cytotoxicity.

Cytotoxicity Assay

This assay is used to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

1. Cell Culture:

-

A panel of human cancer cell lines is cultured in appropriate media and conditions.

2. Experimental Procedure:

-

Cells are seeded in 96-well plates.

-

After cell attachment, they are treated with a range of concentrations of the test saponins.

-

The cells are incubated for a standard period (e.g., 48 or 72 hours).

3. Assessment of Cell Proliferation:

-

MTS/MTT Assay: Similar to the cardioprotective assay, these colorimetric assays are used to measure cell viability. The absorbance is read using a microplate reader, and the results are used to calculate the percentage of cell growth inhibition.

-

The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

While specific signaling pathways for Clinopodium polycephalum triterpenoid saponins have not been elucidated in the reviewed literature, a general potential mechanism for the cytoprotective effects of triterpenoid saponins against oxidative stress is presented below.

Caption: Potential mechanism of saponin-mediated cytoprotection.

Caption: Isolation workflow for triterpenoid saponins.

Conclusion and Future Directions

Triterpenoid saponins from Clinopodium polycephalum represent a promising area for natural product-based drug discovery, with initial studies indicating potential cardioprotective activities. However, the current body of research is limited. To fully realize the therapeutic potential of these compounds, future research should focus on:

-

Comprehensive Phytochemical Analysis: Isolation and identification of a wider range of saponins from C. polycephalum.

-

Quantitative Bioactivity Studies: Rigorous evaluation of the biological activities of purified saponins, including the determination of IC₅₀ values, and elucidation of dose-response relationships.

-

Mechanism of Action Studies: Investigation into the specific molecular targets and signaling pathways modulated by these saponins to understand their therapeutic effects at a molecular level.

-

Standardization of Extracts: Development of analytical methods for the quantification of key saponins in C. polycephalum extracts to ensure quality control for future research and potential commercialization.

This guide provides a foundational understanding of the triterpenoid saponins from Clinopodium polycephalum based on the currently available scientific literature. It is intended to encourage and facilitate further in-depth research into this valuable class of natural products.

References

- 1. Production of plant bioactive triterpenoid saponins: elicitation strategies and target genes to improve yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Triterpenoid saponins from Clinopodium polycephalum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of cardioprotective agents from traditional Chinese medicine against oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triterpenoid saponins from Clinopodium chinense (Benth.) O. Kuntze and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathway of Triterpenoid Saponins in Clinopodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of triterpenoid saponins in the medicinal plant genus Clinopodium. Drawing upon recent transcriptomic and metabolomic studies of Clinopodium gracile and Clinopodium chinense, this document details the enzymatic steps, key genes, regulatory networks, and analytical methodologies pertinent to the production of these pharmacologically significant compounds.

Introduction to Triterpenoid Saponins in Clinopodium

The genus Clinopodium, a member of the Lamiaceae family, is recognized for its rich diversity of secondary metabolites, among which triterpenoid saponins are of significant interest due to their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory properties.[1][2] The biosynthesis of these complex molecules is a multi-step process involving a cascade of enzymatic reactions, beginning with the universal precursors of isoprenoids and culminating in highly decorated saponin structures. Understanding this pathway at a molecular level is crucial for the targeted enhancement of saponin production and the development of novel therapeutic agents.

The Triterpenoid Saponin Biosynthesis Pathway

The biosynthesis of triterpenoid saponins in Clinopodium can be broadly divided into three main stages: the formation of the C30 precursor 2,3-oxidosqualene, the cyclization of 2,3-oxidosqualene to form the triterpenoid backbone, and the subsequent modification of this backbone through oxidation and glycosylation.

Upstream Pathways: MVA and MEP

The journey begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for their production: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids.[3]

Formation of the Triterpenoid Backbone

IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene synthase (SS) to produce squalene. Squalene is subsequently epoxidized by squalene epoxidase (SE) to yield 2,3-oxidosqualene.[4] This molecule is the final linear precursor and a critical branch point for the synthesis of various triterpenoids.

The cyclization of 2,3-oxidosqualene is catalyzed by oxidosqualene cyclases (OSCs), such as β-amyrin synthase (β-AS), leading to the formation of the pentacyclic triterpenoid skeleton, β-amyrin.[3]

Downstream Modifications

The β-amyrin skeleton undergoes a series of modifications, primarily oxidation and glycosylation, to generate the vast diversity of triterpenoid saponins. These reactions are catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs), respectively.[4]

Quantitative Data on Gene Expression and Saponin Content

Transcriptome analysis of Clinopodium gracile and Clinopodium chinense has provided valuable insights into the expression patterns of genes involved in triterpenoid saponin biosynthesis. The following tables summarize the number of unigenes identified for key enzymes in the pathway and their expression levels (in Fragments Per Kilobase of transcript per Million mapped reads - FPKM) in different tissues.

Table 1: Number of Unigenes Identified for Key Enzymes in Triterpenoid Saponin Biosynthesis in Clinopodium spp.

| Enzyme | Abbreviation | C. gracile Unigenes | C. chinense Unigenes |

| Acetyl-CoA C-acetyltransferase | AACT | - | 7 |

| Hydroxymethylglutaryl-CoA synthase | HMGS | - | 4 |

| Hydroxymethylglutaryl-CoA reductase | HMGR | 17 | 10 |

| Mevalonate kinase | MVK | - | 3 |

| Phosphomevalonate kinase | PMK | - | 1 |

| Mevalonate diphosphate decarboxylase | MVD | - | 3 |

| Isopentenyl-diphosphate delta-isomerase | IDI | 12 | 7 |

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | 36 | 4 |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | 2 | 2 |

| 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | MCT | - | 2 |

| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | CMK | - | 2 |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | MDS | - | 3 |

| 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase | HDS | - | 5 |

| 4-hydroxy-3-methylbut-2-enyl diphosphate reductase | HDR | 11 | 4 |

| Geranyl diphosphate synthase | GPPS | - | 5 |

| Farnesyl diphosphate synthase | FPPS | - | 6 |

| Squalene synthase | SS | 19 | 10 |

| Squalene epoxidase | SE | 14 | 10 |

| β-amyrin synthase | β-AS | 32 | 19 |

| Cytochrome P450 | CYP450 | - | - |

| UDP-glycosyltransferase | UGT | - | - |

Data for C. gracile and C. chinense are from transcriptome analyses. The number of unigenes for CYP450 and UGT are extensive and thus not specified.

Table 2: Expression Levels (FPKM) of Key Triterpenoid Saponin Biosynthesis Genes in Different Tissues of Clinopodium gracile

| Gene (Unigene ID) | Enzyme | Flower | Leaf | Root | Stem |

| CL10352.Contig1_All | HMGR | 2.31 | 1.87 | 10.23 | 2.01 |

| CL10352.Contig2_All | HMGR | 1.89 | 1.54 | 8.56 | 1.76 |

| CL10352.Contig3_All | HMGR | 1.54 | 1.23 | 7.98 | 1.45 |

| Unigene5223_All | HMGR | 1.21 | 0.98 | 6.54 | 1.12 |

| Unigene17275_All | HMGR | 15.67 | 5.43 | 3.21 | 4.87 |

| Unigene41982_All | DXR | 0.87 | 1.23 | 5.67 | 0.99 |

| CL1648.Contig1_All | HDR | 2.34 | 8.97 | 1.54 | 3.45 |

| CL12163.Contig4_All | SS | 3.45 | 12.34 | 2.11 | 4.56 |

| CL711.Contig2_All | SE | 1.87 | 2.34 | 6.78 | 1.99 |

| CL987.Contig1_All | β-AS | 2.01 | 3.45 | 9.87 | 2.56 |

Table 3: Total Saponin Content in Different Tissues of Clinopodium gracile [4]

| Tissue | Total Saponin Content (%) |

| Flower | 0.21 ± 0.0033 |

| Leaf | 0.29 ± 0.0005 |

| Stem | 0.23 ± 0.0004 |

| Root | 0.18 ± 0.0011 |

Experimental Protocols

RNA Sequencing (RNA-Seq) and Transcriptome Assembly

Objective: To identify and quantify genes expressed in different tissues of Clinopodium.

Methodology:

-

Plant Material: Fresh flowers, leaves, roots, and stems are collected from mature Clinopodium plants.

-

RNA Extraction: Total RNA is extracted from each tissue using a TRIzol reagent or a commercial plant RNA extraction kit, followed by DNase I treatment to remove genomic DNA contamination.

-

Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand cDNA synthesis.

-

Sequencing: The cDNA libraries are sequenced on a high-throughput sequencing platform, such as the BGISEQ-500.[4]

-

Data Analysis: Raw reads are filtered to remove low-quality reads and adapters. The clean reads are then de novo assembled into unigenes using software like Trinity. Gene expression levels are calculated and normalized as FPKM values.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To validate the expression levels of key genes identified from RNA-Seq data.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted as described for RNA-Seq. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase kit.

-

Primer Design: Gene-specific primers are designed for the target unigenes and a reference gene (e.g., actin or ubiquitin).

-

qPCR Reaction: The qRT-PCR is performed in a real-time PCR system using a SYBR Green-based master mix. The reaction mixture typically contains cDNA, forward and reverse primers, and the master mix.

-

Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, with the reference gene for normalization.

UPLC/Q-TOF-MS Analysis of Triterpenoid Saponins

Objective: To identify and characterize the triterpenoid saponins present in Clinopodium extracts.

Methodology:

-

Sample Preparation: Dried and powdered plant material (e.g., leaves) is extracted with a suitable solvent, such as methanol, using ultrasonication. The extract is then filtered and concentrated.

-

Chromatographic Separation: The extract is analyzed using an ultra-performance liquid chromatography (UPLC) system equipped with a C18 column (e.g., Waters ACQUITY UPLC BEH C18). A gradient elution is typically employed using a mobile phase consisting of water (often with 0.1% formic acid) and acetonitrile or methanol.

-

Mass Spectrometry: The eluent from the UPLC is introduced into a quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source, often operated in both positive and negative ion modes.

-

Data Analysis: The identification of saponins is based on their retention times, accurate mass measurements (MS), and fragmentation patterns (MS/MS) compared to known compounds or databases.[4]

Visualization of Pathways and Workflows

Triterpenoid Saponin Biosynthesis Pathway

Caption: Overview of the triterpenoid saponin biosynthesis pathway.

Jasmonate Signaling Pathway Regulating Triterpenoid Saponin Biosynthesis

Caption: Jasmonate signaling pathway regulating gene expression.

Experimental Workflow for Triterpenoid Saponin Research in Clinopodium

Caption: Experimental workflow for triterpenoid saponin research.

Conclusion

This technical guide has provided a detailed overview of the biosynthesis of triterpenoid saponins in Clinopodium, integrating findings from recent genomic and metabolomic research. The elucidation of the key enzymes, their corresponding genes, and the regulatory networks governing this pathway opens up new avenues for metabolic engineering and the enhanced production of these valuable medicinal compounds. The experimental protocols and workflows outlined herein serve as a practical resource for researchers aiming to further investigate and harness the therapeutic potential of Clinopodium saponins.

References

- 1. Transcriptome analysis of Clinopodium gracile (Benth.) Matsum and identification of genes related to Triterpenoid Saponin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Transcriptome Analysis of Clinopodium chinense (Benth.) O. Kuntze and Identification of Genes Involved in Triterpenoid Saponin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptome analysis of Clinopodium gracile (Benth.) Matsum and identification of genes related to Triterpenoid Saponin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of Clinopodiside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clinopodiside A, a triterpenoid saponin, has emerged as a compound of interest in pharmacological research, particularly for its potent anti-tumor activities. This technical guide provides an in-depth overview of the known pharmacological properties of this compound, with a primary focus on its anti-cancer effects. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying molecular mechanisms to support further research and drug development endeavors. While the anti-tumor properties are well-documented, the exploration of its anti-inflammatory and neuroprotective potential is still in its nascent stages.

Anti-Tumor Properties

This compound has demonstrated significant anti-tumor activity against bladder and colon cancer cell lines. Its mechanism of action is primarily centered on the induction of autophagy, a cellular self-degradation process that can lead to cell death in cancer cells.

In Vitro Anti-Tumor Activity

This compound has been shown to inhibit the viability of T24 bladder cancer cells and HCT116 colon cancer cells in a concentration- and time-dependent manner[1][2].

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Parameter | Value | Reference |

| T24 | Bladder Cancer | IC50 | 123.6 µM | [1] |

| HCT116 | Colon Cancer | IC50 | Not explicitly reported, but concentration-dependent inhibition observed. | [1][2] |

In Vivo Anti-Tumor Activity

In vivo studies using nude mouse xenograft models have confirmed the anti-tumor efficacy of this compound.[1][3]

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Type | Animal Model | Treatment | Dosage | Outcome | Reference |

| Bladder Cancer | Nude mice with T24 xenografts | Intraperitoneal injection | 25 mg/kg/day | Dose-dependent inhibition of tumor growth. | [1][3] |

| 50 mg/kg/day | |||||

| Colon Cancer | Nude mice with HCT116 xenografts | Intraperitoneal injection | 25 mg/kg/day | Dose-dependent inhibition of tumor growth. | [3] |

| 50 mg/kg/day |

Notably, at a dose of 25 mg/kg/day, this compound did not cause a significant reduction in the body weight of the mice, suggesting a favorable toxicity profile compared to conventional chemotherapeutics like cisplatin.[1]

Mechanism of Action: Autophagy Induction

This compound induces cytotoxicity in T24 bladder cancer cells by triggering autophagy. This process is mediated independently by the signaling of B-lymphoid tyrosine kinase (BLK) and Ras guanyl-releasing protein 2 (RasGRP2).[1][4] Inhibition of autophagy attenuates the cytotoxic effects of this compound.[1]

Signaling Pathway of this compound-Induced Autophagy

Caption: this compound induces autophagy and subsequent cell death in cancer cells through two independent pathways involving the inhibition of BLK and activation of RasGRP2.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Experimental Workflow for MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Methodology:

-

Cell Seeding: T24 or HCT116 cells are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for specified time points (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 490 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value, the concentration at which 50% of cell viability is inhibited, is determined from the dose-response curve.

In Vivo Nude Mouse Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Experimental Workflow for Nude Mouse Xenograft Model

Caption: Workflow for the in vivo assessment of anti-tumor activity using a xenograft model.

Detailed Methodology:

-

Cell Implantation: A suspension of T24 or HCT116 cells is injected subcutaneously into the flank of athymic nude mice.

-

Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100 mm³).

-

Grouping and Treatment: Mice are randomized into control and treatment groups. This compound is administered, typically via intraperitoneal injection, at specified doses (e.g., 25 and 50 mg/kg/day).

-

Monitoring: Tumor dimensions and mouse body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length × width²)/2.

Anti-Inflammatory and Neuroprotective Properties

While the genus Clinopodium is known to possess anti-inflammatory and neuroprotective compounds, specific in-depth studies on the anti-inflammatory and neuroprotective effects of isolated this compound are limited in the currently available scientific literature.[5][6][7][8][9][10] Further research is required to elucidate the potential of this compound in these therapeutic areas, including the determination of its mechanism of action and effective dose ranges.

Conclusion

This compound exhibits robust anti-tumor properties, primarily through the induction of autophagy in cancer cells. The detailed in vitro and in vivo data, along with the elucidated signaling pathway, provide a strong foundation for its further development as a potential anti-cancer therapeutic. Future research should focus on determining the IC50 values in a broader range of cancer cell lines and exploring its potential synergistic effects with other chemotherapeutic agents. Furthermore, dedicated studies are warranted to investigate and quantify the potential anti-inflammatory and neuroprotective activities of this promising natural compound.

References

- 1. The novel antitumor compound this compound induces cytotoxicity via autophagy mediated by the signaling of BLK and RasGRP2 in T24 bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. arizona.aws.openrepository.com [arizona.aws.openrepository.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. asu.elsevierpure.com [asu.elsevierpure.com]

- 9. mdpi.com [mdpi.com]

- 10. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Preclinical Assessment of Clinopodiside A: A Technical Guide for Researchers

Disclaimer: As of November 2025, a thorough review of published scientific literature reveals a significant gap in the specific in vitro evaluation of Clinopodiside A for its anti-inflammatory properties. This compound is identified as a triterpenoid saponin isolated from Clinopodium polycephalum[1]. While direct studies on this specific compound are not available, this guide synthesizes preliminary data from in vitro studies on extracts of the Clinopodium genus, which contains similar saponins and other potentially bioactive molecules. This information provides a foundational framework for designing and interpreting future in vitro studies on the purified this compound. The experimental protocols and potential mechanisms of action detailed herein are based on established methodologies for assessing the anti-inflammatory effects of natural products.

Overview of Potential Anti-Inflammatory Activity

Extracts from various species of the Clinopodium genus, known to be rich in terpenoids and flavonoids, have demonstrated notable anti-inflammatory effects in vitro. These effects are primarily attributed to the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Studies on aqueous extracts of Clinopodium vulgare have shown a suppression of NF-κB activation by preventing the phosphorylation of its inhibitor, IκB. Furthermore, these extracts have been observed to inhibit the phosphorylation of p38 and SAPK/JNK, which are critical kinases in the MAPK cascade[2][3]. Similarly, extracts of Clinopodium chinense have been found to inhibit the TLR4-mediated NF-κB and MAPK pathways, leading to a reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[4].

Quantitative Data from In Vitro Studies of Clinopodium Extracts

The following tables summarize the quantitative findings from in vitro studies on Clinopodium extracts. These results suggest the potential anti-inflammatory efficacy that could be investigated for this compound.

Table 1: Effect of Clinopodium vulgare Aqueous Extract on Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Mediator | Effect of Extract | Quantitative Finding | Reference |

| Nitric Oxide (NO) | Down-regulation of iNOS expression, leading to a drastic decrease in NO production. | Data not quantitatively specified in the abstract. | [2] |

| Prostaglandin E2 (PGE2) | Slight reduction in released PGE2; no effect on COX-2 protein levels. | Data not quantitatively specified in the abstract. | [2] |

| IL-1β Secretion | Greatly reduced. | Data not quantitatively specified in the abstract. | [2] |

| IL-10 Secretion | Greatly reduced. | Data not quantitatively specified in the abstract. | [2] |

| TNF-α Production | Less dramatic suppression compared to IL-1β and IL-10. | Data not quantitatively specified in the abstract. | [2] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for the in vitro evaluation of this compound's anti-inflammatory properties. These protocols are based on standard practices in the field.

Cell Culture and Treatment

RAW 264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies[5][6][7][8]. Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are typically seeded in appropriate plates (e.g., 96-well for viability assays, 24-well for NO and cytokine assays, and 6-well for protein extraction) and allowed to adhere overnight. Cells are then pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 24 hours)[5][7].

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is crucial.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL.

-

After 24 hours, treat the cells with various concentrations of this compound for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Collect the cell culture supernatant after treatment with this compound and LPS.

-

In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[9][10].

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm[11].

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-Inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines like TNF-α, IL-6, and IL-1β in the culture medium.

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C[12][13].

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.

-

Wash and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes.

-

Wash again and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm[14].

Western Blot Analysis for Signaling Proteins

Western blotting is used to determine the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, and a loading control like β-actin) overnight at 4°C[15][16][17][18][19].

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Pathways and Workflows

The following diagrams illustrate the potential signaling pathways targeted by constituents of Clinopodium extracts and a general experimental workflow for testing this compound.

Caption: A representative experimental workflow for in vitro anti-inflammatory screening.

Caption: The NF-κB signaling pathway and potential points of inhibition.

Caption: The MAPK signaling cascade and potential points of inhibition.

Conclusion and Future Directions

While direct experimental evidence for the in vitro activities of this compound is currently lacking, the existing data from Clinopodium extracts provide a strong rationale for its investigation as a potential anti-inflammatory agent. The modulation of the NF-κB and MAPK signaling pathways appears to be a key mechanism for the anti-inflammatory effects of compounds within this genus.

Future research should focus on isolating pure this compound and systematically evaluating its effects using the protocols outlined in this guide. Key research questions to address include determining its IC50 values for the inhibition of pro-inflammatory mediators, elucidating its precise molecular targets within the NF-κB and MAPK pathways, and assessing its potential for synergistic effects with other compounds. Such studies are essential to validate the therapeutic potential of this compound and to advance its development as a novel anti-inflammatory drug candidate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Suppression of lipopolysaccharide-induced inflammatory responses in RAW 264.7 murine macrophages by aqueous extract of Clinopodium vulgare L. (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asu.elsevierpure.com [asu.elsevierpure.com]

- 4. The Chemical Composition, Pharmacological Activity, Quality Control, Toxicity, and Pharmacokinetics of the Genus Clinopodium L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. bdbiosciences.com [bdbiosciences.com]

- 14. bowdish.ca [bowdish.ca]

- 15. pubcompare.ai [pubcompare.ai]

- 16. researchgate.net [researchgate.net]

- 17. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 18. researchgate.net [researchgate.net]

- 19. NF-κB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

The Anti-inflammatory Potential of Clinopodiside A: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this technical guide explores the anti-inflammatory properties of compounds derived from the Clinopodium genus, with a focus on the potential role of triterpenoid saponins like Clinopodiside A. While direct and extensive research on the isolated this compound is limited in publicly available literature, this document synthesizes the existing knowledge on related extracts and compounds to provide a foundational understanding of their mechanisms of action, relevant experimental protocols, and implicated signaling pathways.

Extracts from plants of the Clinopodium genus, known to contain this compound and other structurally similar saponins, have demonstrated notable anti-inflammatory effects in preclinical studies. These effects are primarily attributed to the modulation of key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide provides an in-depth look at the scientific evidence, experimental methodologies, and the molecular pathways potentially targeted by these natural compounds.

Data Presentation: Anti-inflammatory Activity of Clinopodium Extracts

The following table summarizes the key findings from studies on Clinopodium extracts, providing a quantitative look at their anti-inflammatory potential. It is important to note that these results are for extracts and not for the isolated this compound.

| Bioactive Material | Experimental Model | Key Biomarkers Measured | Observed Effects | Reference |

| Aqueous extract of Clinopodium vulgare | Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages | Nitric Oxide (NO), Prostaglandin E2 (PGE2), Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Interleukin-10 (IL-10), Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Dose-dependent decrease in NO production. Significant reduction in the secretion of IL-1β and IL-10. Less dramatic suppression of TNF-α and GM-CSF.[1][2] | [1][2] |

| Ethyl acetate extract of Clinopodium chinense (CCE) | Palmitic Acid (PA)-induced Human Umbilical Vein Endothelial Cells (HUVECs) | Toll-like receptor 4 (TLR4), NF-κB, p38 MAPK, JNK, ERK, TNF-α, IL-1β, IL-6 | Significantly inhibited PA-induced TLR4 expression and subsequent phosphorylation of IκB kinase β, NF-κB, JNK, ERK, and p38 MAPK. Suppressed the release of TNF-α, IL-1β, and IL-6.[3] | [3] |

| Total extract (TEC), total saponins (TSC), and total flavonoids (TFC) of Clinopodium chinense | Mifepristone and misoprostol-induced abnormal uterine bleeding in rats | Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α) | TEC and TFC significantly reduced the plasma levels of IL-6 and TNF-α.[4] | [4] |

Core Mechanisms of Action: Signaling Pathway Modulation

The anti-inflammatory effects of Clinopodium extracts are largely attributed to their ability to interfere with pro-inflammatory signaling pathways. The primary targets identified in the literature are the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding inflammatory mediators such as iNOS, COX-2, and various cytokines.[5]

Extracts from Clinopodium vulgare have been shown to suppress NF-κB activation by preventing the phosphorylation of IκB.[1] This inhibitory action effectively halts the downstream cascade, leading to a reduction in the production of inflammatory molecules.

MAPK Signaling Pathway

The MAPK family of kinases, including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory cytokines.[5] Research indicates that aqueous extracts of Clinopodium vulgare inhibit the phosphorylation of p38 and SAPK/JNK MAPKs.[1] Similarly, ethyl acetate extracts of Clinopodium chinense have been found to inhibit the phosphorylation of JNK, ERK, and p38 MAPK in response to inflammatory stimuli.[3] By blocking these signaling cascades, this compound and related compounds could potentially reduce the expression of pro-inflammatory genes.

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of Clinopodium extracts. These protocols would be directly applicable to the study of isolated this compound.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 and Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used models for in vitro inflammation studies.

-

RAW 264.7 Cell Culture: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

HUVEC Culture: HUVECs are generally cultured in endothelial cell growth medium.

-

Experimental Treatment: For inflammation induction, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) or palmitic acid (PA). The test compound (e.g., this compound) would be added at various concentrations prior to or concurrently with the inflammatory stimulus.

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is essential.[1]

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of the test compound for a specified period (e.g., 24 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator.[1]

-

Collect the cell culture supernatant after treatment.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature to allow for a colorimetric reaction.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm).

-

Determine the nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of specific cytokines (e.g., TNF-α, IL-6, IL-1β) into the cell culture medium.[4]

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that will be converted by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentration based on the standard curve.

Western Blot Analysis for Signaling Proteins

Western blotting is employed to detect the expression and phosphorylation status of key proteins in signaling pathways like NF-κB and MAPK.[1][3]

-

Lyse the treated cells to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p38, IκBα).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

The available evidence strongly suggests that extracts from Clinopodium species possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While this compound is a known constituent of these plants, a dedicated investigation into its specific anti-inflammatory activity is warranted. Future research should focus on isolating this compound and systematically evaluating its effects on a wide range of inflammatory markers and signaling molecules using the established protocols outlined in this guide. Such studies will be crucial in determining the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

- 1. Triterpenoid saponins from Clinopodium chinense (Benth.) O. Kuntze and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new triterpenoid saponin from Clinopodium chinense (Benth.) O. Kuntze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two new flavonoid-triterpene saponin meroterpenoids from Clinopodium chinense and their protective effects against anoxia/reoxygenation-induced apoptosis in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Clinopodium chinense Attenuates Palmitic Acid-Induced Vascular Endothelial Inflammation and Insulin Resistance through TLR4-Mediated NF- [Formula: see text] B and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Anticancer Activity of Clinopodiside A Against Bladder Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anticancer properties of Clinopodiside A, a novel natural compound, specifically focusing on its efficacy and mechanism of action against bladder cancer. The information presented herein is compiled from recent preclinical studies and is intended to inform further research and development efforts in oncology.

Executive Summary

This compound has demonstrated significant antitumor effects against bladder cancer in both in vitro and in vivo models.[1][2][3] Its primary mechanism of action involves the induction of autophagy-mediated cell death in bladder cancer cells.[1][2][3][4] This activity is linked to the modulation of the BLK and RasGRP2 signaling pathways.[1][2][3] Furthermore, this compound exhibits a synergistic effect when used in combination with the conventional chemotherapeutic agent, cisplatin, enhancing its apoptotic effects.[1][2][3][5] These findings position this compound as a promising candidate for further investigation as a standalone or combination therapy for bladder cancer.

Quantitative Efficacy Data

The cytotoxic and tumor-inhibitory effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound in T24 Bladder Cancer Cells [6]

| Treatment Time | Concentration (µM) | Cell Viability (% of Control) |

| 24 hours | 25 | ~80% |

| 50 | ~60% | |

| 100 | ~40% | |

| 48 hours | 25 | ~60% |

| 50 | ~40% | |

| 100 | ~20% | |

| 72 hours | 25 | ~40% |

| 50 | ~20% | |

| 100 | ~10% |

Table 2: In Vivo Tumor Growth Inhibition in Nude Mice Bearing T24 Xenografts [1][7]

| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 15 | % Tumor Growth Inhibition |

| Control (DMSO) | - | ~1200 | 0% |

| This compound | 25 mg/kg/d | ~800 | ~33% |

| This compound | 50 mg/kg/d | ~500 | ~58% |

| Cisplatin | 2.5 mg/kg/d | ~600 | ~50% |

| This compound + Cisplatin | 50 mg/kg/d + 2.5 mg/kg/d | ~200 | ~83% |

Table 3: Effect of this compound on Body Weight of Nude Mice [1][7]

| Treatment Group | Dose | % Change in Body Weight at Day 15 |

| Control (DMSO) | - | No significant change |

| This compound | 25 mg/kg/d | No significant change |

| This compound | 50 mg/kg/d | Slight decrease (<5%) |

| Cisplatin | 2.5 mg/kg/d | Substantial decrease (>10%) |

Mechanism of Action: Autophagy Induction

This compound's primary mode of inducing cell death in T24 bladder cancer cells is through the initiation of autophagy.[1][2][4] Unlike many chemotherapeutic agents, this compound does not induce significant apoptosis or necrosis when used as a monotherapy.[2][4]

Signaling Pathway

The induction of autophagy by this compound is mediated through the downregulation of B-lymphoid kinase (BLK) and Ras guanyl-releasing protein 2 (RasGRP2).[1][2][3] Inhibition of these signaling molecules leads to the upregulation of autophagy, culminating in cancer cell death.

Synergistic Action with Cisplatin

When combined with cisplatin, this compound enhances the overall anticancer effect.[1][2][3] Cisplatin is known to induce both autophagy and apoptosis.[2] The combination therapy results in a significant increase in autophagy and a potentiation of cisplatin-induced apoptosis, leading to a synergistic cytotoxic effect.[1][2][3][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture

-

Cell Line: T24 human bladder cancer cells.

-

Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

T24 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

The cells were then treated with varying concentrations of this compound (0, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

The absorbance was measured at 490 nm using a microplate reader. Cell viability was expressed as a percentage of the control group.

Western Blot Analysis

-

T24 cells were treated with this compound for the indicated times and concentrations.

-

Cells were harvested and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein concentrations were determined using the BCA protein assay.

-

Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was incubated with primary antibodies against LC3B, BLK, RasGRP2, and β-actin overnight at 4°C.

-

After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Animals: Male BALB/c nude mice (4-6 weeks old).

-

Tumor Inoculation: 5 x 10⁶ T24 cells in 100 µL of PBS were subcutaneously injected into the right flank of each mouse.

-

Treatment: When the tumors reached a volume of approximately 100-150 mm³, the mice were randomly assigned to treatment groups:

-

Control (DMSO, i.p. daily)

-

This compound (25 mg/kg/d or 50 mg/kg/d, i.p. daily)

-

Cisplatin (2.5 mg/kg/d, i.p. daily)

-

Combination (this compound 50 mg/kg/d + Cisplatin 2.5 mg/kg/d, i.p. daily)

-

-

Monitoring: Tumor volume and body weight were measured every three days. Tumor volume was calculated using the formula: (length x width²) / 2.

-

Endpoint: After 15 days of treatment, the mice were euthanized, and the tumors were excised, weighed, and photographed.

Conclusion and Future Directions

This compound demonstrates a novel mechanism of anticancer activity against bladder cancer by inducing autophagy through the BLK and RasGRP2 signaling pathways.[1][2][3] Its ability to synergize with cisplatin highlights its potential to be developed as part of a combination therapy, which could enhance treatment efficacy and potentially reduce the side effects associated with high-dose chemotherapy.[1][7]

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and the BLK/RasGRP2 proteins.

-

Evaluating the efficacy of this compound in a broader range of bladder cancer cell lines, including cisplatin-resistant models.

-

Conducting comprehensive pharmacokinetic and toxicology studies to establish a safety profile for clinical translation.

The findings presented in this guide provide a strong rationale for the continued investigation of this compound as a promising new therapeutic agent for the treatment of bladder cancer.

References

- 1. The novel antitumor compound this compound induces cytotoxicity via autophagy mediated by the signaling of BLK and RasGRP2 in T24 bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The novel antitumor compound this compound induces cytotoxicity via autophagy mediated by the signaling of BLK and RasGRP2 in T24 bladder cancer cells [frontiersin.org]

- 3. The novel antitumor compound this compound induces cytotoxicity via autophagy mediated by the signaling of BLK and RasGRP2 in T24 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Item - Table1_The novel antitumor compound this compound induces cytotoxicity via autophagy mediated by the signaling of BLK and RasGRP2 in T24 bladder cancer cells.DOCX - figshare - Figshare [figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Clinopodiside A-Induced Autophagy in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth technical overview of the mechanisms by which Clinopodiside A, a novel antitumor compound, induces autophagy in cancer cells. It details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for replication and further investigation.

Introduction

Autophagy is a cellular self-degradation process that is essential for maintaining homeostasis by eliminating damaged organelles and misfolded proteins.[1] In the context of cancer, autophagy plays a dual role, acting as a tumor suppressor in the early stages but promoting survival and drug resistance in established tumors.[1] The therapeutic modulation of autophagy is therefore a promising strategy in oncology.

This compound is a natural compound that has demonstrated significant antitumor effects. Recent studies have elucidated its primary mechanism of action, showing that it induces cytotoxicity in cancer cells by triggering autophagy.[2] This guide explores these findings, focusing on the compound's activity in bladder cancer cell lines, its synergistic effects with conventional chemotherapeutics like cisplatin, and the specific molecular pathways it modulates.[2][3]

Core Mechanism: The BLK/RasGRP2 Signaling Axis

This compound-induced autophagy is primarily mediated through the independent regulation of two key signaling proteins: B-lymphoid kinase (BLK) and Ras guanyl-releasing protein 2 (RasGRP2).[2][3]

-

BLK Downregulation: this compound treatment leads to a decrease in the protein levels of BLK.[4] The suppression of BLK is a critical step in the initiation of the autophagic process. Overexpression of BLK has been shown to inhibit the formation of LC3B-II, a hallmark of autophagosome formation, thereby rescuing cells from this compound-induced effects.[4]

-

RasGRP2 Upregulation: Concurrently, this compound increases the expression of RasGRP2.[4] Knockdown of RasGRP2 using specific shRNA abrogates the autophagic response to the compound.[4]

These two events converge to initiate the autophagic cascade, leading to growth inhibition and cytotoxicity in cancer cells.[2] It is noteworthy that this compound also increases the expression of other signaling molecules like RHOU and DOCK4, though their inhibition does not block the autophagic response.[4]

Signaling Pathway Diagram

Caption: this compound signaling pathway in cancer cells.

Quantitative Data Summary

The antitumor effects of this compound have been quantified both in vitro and in vivo. The following tables summarize the key findings from studies on bladder (T24) and colon (HCT116) cancer cells.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Treatment | Concentration | Time (h) | Result | Reference |

| T24 Bladder Cancer | This compound | 0 - 100 µM | 24, 48, 72 | Concentration- and time-dependent growth inhibition. | [5] |

| HCT116 Colon Cancer | This compound | 0 - 100 µM | 24, 48, 72 | Concentration- and time-dependent growth inhibition. | [5] |

| T24 Bladder Cancer | This compound | 120 µM | - | Decreased BLK protein; Increased RasGRP2, RHOU, DOCK4. | [4] |

| T24 Bladder Cancer | This compound + 3-MA | 100 µM | - | 3-MA (autophagy inhibitor) attenuated growth inhibition. | [5] |

Table 2: In Vivo Efficacy of this compound in Nude Mice Models

| Cancer Type | Treatment | Dose (mg/kg/d) | Result | Reference |

| T24 Bladder Cancer | This compound | 25 | Dose-dependent tumor growth inhibition. | [5] |

| T24 Bladder Cancer | This compound | 50 | Dose-dependent tumor growth inhibition. | [5] |

| T24 Bladder Cancer | This compound + Cisplatin | 50 + 2.5 | Combinational effect observed on tumor growth inhibition. | [5] |

| HCT116 Colon Cancer | This compound | 25 | Dose-dependent tumor growth inhibition. | [5] |

| HCT116 Colon Cancer | This compound | 50 | Dose-dependent tumor growth inhibition. | [5] |

| HCT116 Colon Cancer | This compound + 5-FU | 50 + 12 | Significant combinational effect on tumor growth inhibition. | [5] |

Table 3: Synergistic Effects with Cisplatin in T24 Cells

| Treatment | Concentration | Outcome | Reference |

| Cisplatin | 4 µM | Induced both autophagy (LC3B-II ↑) and apoptosis. | [6] |

| This compound + Cisplatin | 50 µM + 4 µM | Enhanced autophagy and significantly increased cisplatin-evoked apoptosis. | [2][6] |

Experimental Protocols

The following sections detail the methodologies used to investigate the effects of this compound.

Cell Culture and Viability Assay

-

Cell Lines: T24 (human bladder carcinoma) and HCT116 (human colon carcinoma).

-